Pyridine, 4-(p-methylbenzamido)-
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Overview
Description
Pyridine, 4-(p-methylbenzamido)-, also known as 4-(N-methylbenzamido)pyridine, is a heterocyclic compound with a pyridine ring and a methylbenzamide group. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- is not well understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming stable complexes. This may explain its potential applications in catalysis and other fields.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)-. However, studies have shown that this compound may have potential anti-inflammatory and anti-cancer activity. It has also been suggested that pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- may have potential as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
Pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has potential applications in various fields, including organic synthesis and catalysis. However, there are also limitations to its use. The mechanism of action is not well understood, and there is limited information on its biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of this compound.
Future Directions
There are several future directions for research on pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)-. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in catalysis and other fields. Further studies are also needed to fully understand the mechanism of action and potential therapeutic applications of pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)-.
Synthesis Methods
Pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- can be synthesized through a variety of methods. One common method is the reaction of Pyridine, 4-(p-methylbenzamido)-chloropyridine with N-methylbenzamide in the presence of a base such as potassium carbonate. The reaction yields pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- as a yellow solid. Other methods include the reaction of Pyridine, 4-(p-methylbenzamido)-bromopyridine with N-methylbenzamide or the reaction of Pyridine, 4-(p-methylbenzamido)-pyridylmagnesium bromide with N-methylbenzamide.
Scientific Research Applications
Pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- has been widely used in scientific research due to its potential applications in various fields. One of the main applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds with potential biological activity. Pyridine, Pyridine, 4-(p-methylbenzamido)-(p-methylbenzamido)- has also been used as a ligand for metal complexes, which can be used in catalysis and other applications.
properties
CAS RN |
14547-74-1 |
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Product Name |
Pyridine, 4-(p-methylbenzamido)- |
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
GCFLVEVTCIKTNM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Other CAS RN |
14547-74-1 |
synonyms |
4-Methyl-N-(4-pyridinyl)benzamide |
Origin of Product |
United States |
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